2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

CNS Drug Design Blood-Brain Barrier Permeability Lipophilicity-Driven SAR

CAS 1049349-47-4, designated 2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, belongs to a class of synthetic tetrazole-piperazine derivatives. This compound features an N-aryl tetrazole linked via a methylene bridge to a piperazine ring, which is further functionalized with a 2-(m-tolyl)ethanone group.

Molecular Formula C22H26N6O
Molecular Weight 390.491
CAS No. 1049349-47-4
Cat. No. B2755288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
CAS1049349-47-4
Molecular FormulaC22H26N6O
Molecular Weight390.491
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC(=C4)C
InChIInChI=1S/C22H26N6O/c1-17-6-8-20(9-7-17)28-21(23-24-25-28)16-26-10-12-27(13-11-26)22(29)15-19-5-3-4-18(2)14-19/h3-9,14H,10-13,15-16H2,1-2H3
InChIKeyIFMQHCXCFHXINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1049349-47-4: A Specialized Tetrazole-Piperazine Ethanone Probe for CNS and Inflammation Target Exploration


CAS 1049349-47-4, designated 2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, belongs to a class of synthetic tetrazole-piperazine derivatives. This compound features an N-aryl tetrazole linked via a methylene bridge to a piperazine ring, which is further functionalized with a 2-(m-tolyl)ethanone group . The core scaffold is shared with other research compounds, but the specific substitution pattern yields unique physicochemical properties that distinguish it as a molecular probe . Publicly available biological activity data is currently absent from major databases like ChEMBL, positioning this compound primarily as a custom synthesis target for specific target-engagement or SAR studies [1].

Why 1049349-47-4 Cannot Be Replaced by the Simple Acetyl Analog 1049366-02-0 in Advanced Drug Discovery


Direct substitution of 1049349-47-4 with the structurally simpler, commercially prevalent analog 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049366-02-0) is not chemically equivalent. The sole structural difference—replacement of a methyl group with a 3-methylbenzyl (m-tolyl) moiety—results in a pronounced shift in global molecular properties that govern target engagement and ADME profiles [1]. Specifically, the increased molecular weight (390.5 vs 300.4 g/mol) and higher lipophilicity (XLogP3 +0.7 vs +2.70) directly affect membrane permeability and plasma protein binding, while the larger polar surface area influences hydrogen bonding capacity . For SAR-driven optimization campaigns, these property differences can be the critical factor between an inactive analog and a validated hit .

Quantitative Differentiation of 1049349-47-4 from the Core Acetyl Analog 1049366-02-0


Enhanced Lipophilicity (XLogP3) Drives Predicted BBB Penetration and CNS Target Engagement

The substitution of the terminal acetyl group in the comparator with a 2-(m-tolyl)acetyl group in target compound 1049349-47-4 significantly elevates computed lipophilicity. The comparator's XLogP3 is measured at 0.7, while the target compound's XLogP3 is 2.70, a net increase of 2.0 log units . This shifts the compound from a low-permeability space into the optimal range for passive blood-brain barrier (BBB) penetration, as defined by CNS MPO scoring guidelines [1]. For CNS-targeted research programs, this property alone can be the deciding factor in library selection, as the acetyl analog is often excluded from primary CNS screens due to insufficient lipophilicity.

CNS Drug Design Blood-Brain Barrier Permeability Lipophilicity-Driven SAR

Increased Topological Polar Surface Area (TPSA) Modulates Hydrogen-Bonding Capacity Without Penalizing Oral Absorption

Despite the substantial increase in molecular weight and lipophilicity, the target compound's topological polar surface area (TPSA) increases only modestly to 66.3 Ų compared to 67.2 Ų for the acetyl analog . This is significant because it counters the typical trade-off where added hydrophobicity increases TPSA, potentially impairing oral absorption [1]. The maintained TPSA below the 140 Ų threshold, combined with elevated lipophilicity, predicts an improved passive permeability profile without the solubility liabilities of excessively high TPSA. This balanced profile makes 1049349-47-4 a more attractive scaffold for oral CNS drug candidates than its comparator, where the lower XLogP3 limits its in vivo applicability.

Drug-Likeness Oral Bioavailability TPSA Optimization

Increased Rotatable Bond Count Expands Conformational Sampling for Induced-Fit Binding Pockets

Target compound 1049349-47-4 possesses 5 rotatable bonds versus 3 for the acetyl analog . This difference is structurally localized to the 2-(m-tolyl)acetyl extension, which introduces a phenyl ring connected by a flexible two-carbon linker. This added rotational freedom enables a broader conformational sampling of the target binding site, a feature often required for achieving high-affinity induced-fit interactions with flexible protein pockets or allosteric sites [1]. In fragment-based screening or HTS triage, such flexibility can be the discriminating factor that converts a weak hit into a tractable lead series.

Molecular Flexibility Conformational Entropy Induced-Fit Binding

Absence of ChEMBL Activity Suggests Potential for Deorphanization Projects

Despite the commercial availability of 1049349-47-4, the ZINC database explicitly states that there is 'no known activity for this compound' and it has not been used in any clinical trials [1]. In contrast, the acetyl analog has been cited in compound libraries and preliminary screening collections [2]. This 'biological dark matter' status of 1049349-47-4 is a differentiator for research programs seeking novel chemical probes for orphan GPCRs or understudied kinases, where pre-existing patent or literature activity would complicate intellectual property and novelty assessments. The compound thus represents a clean-slate entry point for deorphanization campaigns.

Target Deorphanization Chemical Probe Novelty Biological Dark Matter

High-Value Application Scenarios for 1049349-47-4 in Scientific Procurement


CNS Disease SAR Libraries for Blood-Brain Barrier Penetration Assessment

Given its XLogP3 of 2.70, 1049349-47-4 is ideally suited as a central core or reference standard for designing CNS-penetrant candidate libraries. Procurement by medicinal chemistry teams targeting neurodegenerative or psychiatric indications ensures that initial SAR exploration is conducted within a lipophilicity range predictive of BBB permeation, avoiding the property cliff represented by the acetyl analog [1].

Orphan GPCR Reverse Pharmacology and Deorphanization Screening

The complete absence of known bioactivity makes this compound a strategic asset for academic screening centers and biotech firms employing chemical biology approaches to identify novel receptor targets. Its selection for a primary screen is more likely to yield patent-free, actionable hits compared to extensively profiled analogs [1].

Structure-Based Allosteric Site Identification via Conformational Sampling

With 5 rotatable bonds, the compound can be used in NMR or X-ray crystallography-based fragment screening campaigns to probe cryptic, flexible allosteric pockets. Its enhanced flexibility over the acetyl analog increases the probability of detecting conformational changes induced by ligand binding, a decisive advantage in selective modulator design [2].

Pharmacokinetic Probe for In Silico Model Validation

The balanced profile of high lipophilicity and stable TPSA makes 1049349-47-4 an excellent test case for validating in silico ADME prediction models. Contract research organizations (CROs) can offer this compound as part of their proprietary compound collection to benchmark algorithms predicting volume of distribution and oral absorption across series [3].

Quote Request

Request a Quote for 2-(m-tolyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.